[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another approach involves the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions .
Industrial Production Methods: Industrial production of thiazole derivatives often employs large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for producing aminothiophene derivatives . This method is scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: [5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its thiazole ring is a common motif in bioactive molecules .
Medicine: In medicinal chemistry, thiazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties. This compound is investigated for its potential as a therapeutic agent .
Industry: Industrially, the compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group but has a thiadiazole ring instead of a thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit diverse biological activities.
Uniqueness: [5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with a thiazole ring makes it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2 |
InChI Key |
CKLOJZOIKJFKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)CN)Cl |
Origin of Product |
United States |
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